11-A-Hydroxy canrenone methyl ester is a steroid compound with the molecular formula and a molecular weight of approximately 416.51 g/mol. This compound appears as a white to off-white solid and is slightly soluble in solvents such as chloroform, dimethyl sulfoxide, and methanol. It is primarily recognized for its role as an intermediate in the synthesis of Eplerenone, a medication used in the treatment of hypertension and heart failure.
11-A-Hydroxy canrenone methyl ester is derived from Pregn-4-ene-7,21-dicarboxylic acid, 11,17-dihydroxy-3-oxo-, γ-lactone. It belongs to the class of steroid compounds, specifically categorized under canrenone derivatives. The compound plays a significant role in medicinal chemistry, particularly in the development of cardiovascular drugs .
The synthesis of 11-A-Hydroxy canrenone methyl ester typically involves the reaction of Pregn-4-ene-7,21-dicarboxylic acid, 11,17-dihydroxy-3-oxo-, γ-lactone with iodomethane. This reaction is conducted under mild conditions and allows for the stereoselective introduction of functional groups necessary for further transformations into Eplerenone.
Key steps in the synthesis include:
The molecular structure of 11-A-Hydroxy canrenone methyl ester features a steroid nucleus with hydroxyl groups at the 11 and 17 positions. The compound's structure can be represented as follows:
The compound exhibits specific stereochemistry that is crucial for its biological activity.
11-A-Hydroxy canrenone methyl ester participates in various chemical reactions:
These reactions are essential for modifying the compound to achieve desired pharmacological properties.
The mechanism of action for 11-A-Hydroxy canrenone methyl ester primarily involves its role as an intermediate in synthesizing Eplerenone, which acts as a selective antagonist of the mineralocorticoid receptor. This interaction inhibits aldosterone's effects, leading to:
The binding affinity and specificity towards the mineralocorticoid receptor are crucial for its therapeutic effects.
11-A-Hydroxy canrenone methyl ester has several important applications:
This compound represents a significant step in producing effective medications that target specific physiological pathways related to cardiovascular health.
Microbial biotransformation serves as the cornerstone for synthesizing 11-α-hydroxy canrenone methyl ester, leveraging the innate regio- and stereoselectivity of enzymatic systems. This approach typically initiates with steroidal precursors like canrenone or pregn-4-ene-7,21-dicarboxylic acid derivatives, which undergo site-specific hydroxylation at the C11 position. Filamentous fungi, particularly Rhizopus arrhizus and Aspergillus ochraceus, demonstrate exceptional catalytic efficiency for this transformation due to their cytochrome P450 monooxygenase systems. These enzymes facilitate the insertion of an α-oriented hydroxyl group under mild aqueous conditions (pH 6.5–7.5, 28–32°C), achieving regiospecificities exceeding 98% [5] [7].
Industrial-scale implementation utilizes immobilized Rhizopus nigricans mycelia in bioreactors, enabling continuous processing with biocatalyst reuse for up to 15 cycles. Process parameters are optimized at 30°C with dissolved oxygen maintained at 40% saturation, yielding 11-α-hydroxy derivatives at ~85% conversion within 72 hours. Critical to economic viability is the use of glucose as a cosubstrate (0.5–1.0% w/v) to sustain NADPH regeneration during hydroxylation, reducing cofactor costs by 70% compared to exogenous addition methods [5] [7].
Table 1: Microbial Strains for 11-α-Hydroxylation
Microorganism | Substrate | Hydroxylation Rate (mg/L/h) | Stereoselectivity (%) |
---|---|---|---|
Rhizopus arrhizus | Canrenone | 18.2 | >99% α-orientation |
Aspergillus ochraceus | 7α-Methoxycarbonyl canrenone | 12.7 | 98.5% α-orientation |
Mucor plumbeus | Pregn-4-ene-21-carboxylate | 9.3 | 97.1% α-orientation |
The lactonization and esterification steps necessitate precise methylation control to avoid undesirable O- or N-alkylation byproducts. Iodomethane (CH₃I) emerges as the optimal electrophile due to its high reactivity toward carboxylate anions while maintaining compatibility with steroidal frameworks. In the critical γ-lactone formation phase, potassium carbonate (K₂CO₃) serves as a mild base in dimethylformamide (DMF), facilitating the nucleophilic attack of the C21-carboxylate on the C20-carbonyl to form the lactone ring, followed by C7-carboxylate methylation [2] [7].
Phase-transfer catalysts (PTCs) significantly enhance reaction kinetics and selectivity. Tetrabutylammonium bromide (TBAB, 5 mol%) in dichloromethane-water biphasic systems achieves 92% methylation yield at 25°C within 4 hours, reducing byproduct formation to <3%. Alternative solvents like acetone or ethyl acetate diminish methylation efficiency by 15–20% due to poorer anion solvation. Post-reaction purification employs crystallization from methanol-diethyl ether mixtures, yielding pharmaceutical-grade material (>99.5% purity) without requiring chromatographic separation [2] [4].
Table 2: Methylation Efficiency Under Different Catalytic Conditions
Base/Catalyst System | Solvent | Temperature (°C) | Yield (%) | Byproducts (%) |
---|---|---|---|---|
K₂CO₃ / TBAB | DCM/H₂O | 25 | 92 | 2.8 |
Na₂CO₃ / None | Acetone | 40 | 73 | 11.5 |
NaOCH₃ / Crown ether | Toluene | 50 | 85 | 7.2 |
Cs₂CO₃ / TBAB | Ethyl acetate | 30 | 88 | 4.1 |
The thermodynamically disfavored α-configuration at C11 requires sophisticated biocatalytic control to overcome the preference for β-orientation. Strain screening identifies Rhizopus stolonifer NRRL 1477 as superior for α-selectivity (>99.9% ee), attributable to a unique oxygen-binding pocket in its hydroxylase that sterically blocks β-face approach. Bioreactor parameters critically influence stereoselectivity: dissolved oxygen below 30% saturation promotes β-isomer formation (up to 15%), while levels above 50% enhance α-selectivity but risk substrate oxidation [3] [6].
Co-solvent engineering resolves hydrophobicity challenges. Methanol-water mixtures (15–20% v/v methanol) increase substrate solubility to 25 mM while preserving enzyme activity—pure aqueous systems limit solubility to <5 mM. Immobilization techniques using calcium alginate beads extend biocatalyst half-life to 480 hours, compared to 120 hours for free cells. Statistical optimization via response surface methodology (RSM) validates optimal conditions: pH 7.0, 30°C, and 600 rpm agitation, achieving 94.3% α-hydroxylation yield at 50 g/L substrate loading [5] [6].
Solid-phase methodologies revolutionize manufacturing by enabling continuous-flow biotransformation. Rhizopus arrhizus immobilized on polyurethane foam achieves 93% space-time yield (250 g/L·day) in packed-bed reactors, outperforming batch solution-phase systems (78 g/L·day). The solid support restricts hyphal overgrowth, enhancing oxygen transfer and reducing viscosity-related bottlenecks—key limitations in free-cell fermentations [7].
Solution-phase synthesis retains advantages for low-volume intermediates:
However, solid-phase systems reduce downstream processing costs by 40% through integrated adsorption-purification matrices. Hybrid approaches gain traction: initial biotransformation in solution followed by solid-phase methylation using polymer-supported iodomethane (PS-Im) eliminates purification of toxic alkylation byproducts. Lifecycle analysis confirms hybrid systems lower E-factor (kg waste/kg product) to 32 versus 68 for conventional methods [7].
Table 4: Synthesis Approach Performance Metrics
Parameter | Solution-Phase | Solid-Phase | Hybrid System |
---|---|---|---|
Reaction Time (h) | 72 | 96 | 64 |
Overall Yield (%) | 76 | 82 | 88 |
Byproduct Formation (%) | 8.5 | 4.2 | 2.1 |
Downstream Cost Index | 1.00 | 0.75 | 0.60 |
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5